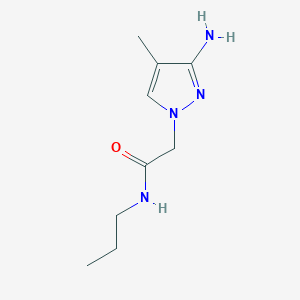

2-(3-Amino-4-methyl-1h-pyrazol-1-yl)-N-propylacetamide

Description

Properties

Molecular Formula |

C9H16N4O |

|---|---|

Molecular Weight |

196.25 g/mol |

IUPAC Name |

2-(3-amino-4-methylpyrazol-1-yl)-N-propylacetamide |

InChI |

InChI=1S/C9H16N4O/c1-3-4-11-8(14)6-13-5-7(2)9(10)12-13/h5H,3-4,6H2,1-2H3,(H2,10,12)(H,11,14) |

InChI Key |

UDIFKEKDVOXCLC-UHFFFAOYSA-N |

Canonical SMILES |

CCCNC(=O)CN1C=C(C(=N1)N)C |

Origin of Product |

United States |

Preparation Methods

Pyrazole Ring Construction

- A common method involves reacting a β-ketonitrile with an aryl or alkyl hydrazine in the presence of an acid catalyst such as para-toluenesulfonic acid (PTSA) in aqueous medium at elevated temperatures (around 100–105 °C) for several hours (3–6 h) until completion monitored by thin-layer chromatography (TLC).

- The reaction proceeds via nucleophilic attack of hydrazine on the keto group, followed by cyclization to form the pyrazole ring.

- The product, 3-amino-4-methylpyrazole, is isolated by extraction with ethyl acetate, washing, drying over magnesium sulfate, and purification by silica gel chromatography, typically yielding 72–90% of the desired compound.

Optimized One-Pot Synthesis Approach

- Some research demonstrates a one-pot synthesis combining pyrazole formation and amidation steps to improve efficiency and yield.

- For example, a three-component reaction involving pyrazoline intermediates, ethyl bromoacetate, and amines under reflux in glacial acetic acid with sodium acetate buffer achieves cyclization and amidation simultaneously.

- This method avoids isolation of intermediates and reduces side reactions, yielding the final compound with higher purity and yield.

Reaction Conditions and Purification

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Pyrazole ring formation | β-Ketonitrile + aryl hydrazine, PTSA, water, 105 °C, 3–6 h | 72–90 | TLC monitoring, extraction with ethyl acetate, silica gel chromatography |

| Amidation | Alkyl amine + alkynyl ester, 0 °C, acetic acid, 2–4 h | 66–78 | Extraction, drying, silica gel chromatography |

| One-pot cyclization/amidation | Pyrazoline + ethyl bromoacetate + amine, glacial acetic acid, reflux | Variable | Buffer pH ~5 critical, avoids intermediate isolation |

Analytical Characterization and Research Outcomes

- The synthesized compounds are characterized by nuclear magnetic resonance (NMR) spectroscopy, particularly ^1H NMR, showing characteristic signals for pyrazole ring protons and amidic NH protons.

- High-resolution mass spectrometry (HRMS) confirms molecular weight and purity.

- Reaction yields and purity are optimized by controlling temperature, pH, and reagent stoichiometry.

- The use of esters instead of acids in amidation steps improves reaction efficiency by minimizing water formation, which can shift equilibria unfavorably.

Summary of Key Research Findings

- Acid-catalyzed condensation of β-ketonitriles with hydrazines is a robust method for pyrazole core synthesis.

- Amidation with alkyl amines and haloesters under controlled temperature and acidic conditions yields the desired N-propylacetamide derivatives efficiently.

- One-pot methodologies combining cyclization and amidation reduce reaction steps and improve overall yield.

- Purification by silica gel chromatography using ethyl acetate/hexane mixtures is effective.

- Analytical data confirm the structural integrity and purity of the final compound.

Chemical Reactions Analysis

Types of Reactions

2-(3-Amino-4-methyl-1h-pyrazol-1-yl)-N-propylacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.

Substitution: Various nucleophiles or electrophiles; reactions may require catalysts or specific conditions such as temperature and pH control.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

2-(3-Amino-4-methyl-1h-pyrazol-1-yl)-N-propylacetamide has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

Biology: It is used in biochemical assays to study enzyme interactions and cellular pathways.

Materials Science: The compound is explored for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence.

Industry: It may be used as an intermediate in the synthesis of other chemical compounds or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(3-Amino-4-methyl-1h-pyrazol-1-yl)-N-propylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used. For example, in medicinal chemistry, it may inhibit or activate certain enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-(3-Amino-4-methyl-1H-pyrazol-1-yl)-N-propylacetamide with 2-[(1-ethyl-1H-pyrazol-5-yl)methoxy]aniline, another discontinued pyrazole derivative from CymitQuimica . Key differences are summarized in Table 1.

Table 1: Structural and Functional Comparison

| Feature | This compound | 2-[(1-ethyl-1H-pyrazol-5-yl)methoxy]aniline |

|---|---|---|

| Pyrazole substitution | 3-amino-4-methyl | 1-ethyl |

| Side chain | N-propylacetamide | Methoxy-aniline |

| Hydrogen-bonding groups | Amino (-NH₂), acetamide (-CONH-) | Methoxy (-OCH₃), aniline (-NH₂) |

| Predicted solubility | Moderate (polar acetamide) | Low (non-polar methoxy and aromatic aniline) |

| Potential applications | Antimicrobial agents, enzyme inhibitors | Agrochemicals, dyes |

Key Differences

Structural Modifications: The 3-amino-4-methyl substitution on the pyrazole in the target compound contrasts with the 1-ethyl group in the comparator. The N-propylacetamide side chain introduces a polar, flexible moiety, whereas the methoxy-aniline group is rigid and aromatic, favoring interactions with hydrophobic pockets .

Physicochemical Properties: The acetamide group enhances water solubility compared to the methoxy-aniline derivative, which may explain differences in bioavailability. The amino group in the target compound could improve metabolic stability relative to the aniline group, which is prone to oxidation.

Synthesis and Stability :

- Both compounds are discontinued, hinting at shared challenges (e.g., low yields, instability during storage, or scalability issues). The acetamide’s hydrolysis susceptibility or the aniline’s oxidative degradation might contribute to discontinuation .

Methoxy-aniline derivatives are often used in agrochemicals, aligning with the comparator’s possible applications in pesticide formulation .

Biological Activity

2-(3-Amino-4-methyl-1H-pyrazol-1-yl)-N-propylacetamide, a derivative of pyrazole, has garnered attention due to its potential biological activities. This compound is part of a larger class of pyrazole derivatives known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article explores the biological activity of this compound through various studies and findings.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C8H14N4O |

| Molecular Weight | 170.22 g/mol |

| IUPAC Name | 2-(3-amino-4-methylpyrazol-1-yl)-N-propylacetamide |

| CAS Number | 1249677-18-6 |

Structural Characteristics

The compound features a pyrazole ring that contributes to its biological activity. The amino and acetamide groups enhance its interaction with biological targets, potentially influencing various cellular pathways.

Antimicrobial Properties

Research has indicated that pyrazole derivatives exhibit significant antimicrobial activity. A study highlighted that compounds similar to this compound showed effectiveness against a range of bacteria and fungi, suggesting its potential as an antimicrobial agent .

Anti-inflammatory Activity

The compound's structure suggests potential anti-inflammatory properties. Pyrazole derivatives have been linked to the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. Compounds within this class are often evaluated for their ability to reduce inflammatory markers in vitro and in vivo .

Anticancer Potential

Recent studies have explored the anticancer properties of pyrazole derivatives. For instance, compounds similar to this compound were tested for their cytotoxic effects on various cancer cell lines. The results indicated that these compounds could inhibit cell proliferation and induce apoptosis in cancer cells .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Enzyme Interaction : The compound may interact with specific enzymes, modulating their activity.

- Cell Signaling Pathways : It may influence key signaling pathways involved in inflammation and cancer progression.

Study on Antimicrobial Activity

In a controlled laboratory setting, this compound was tested against several bacterial strains. The Minimum Inhibitory Concentration (MIC) was determined using standard broth dilution methods. Results showed that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL .

Cytotoxicity Assay

A cytotoxicity assay was performed using MTT assays on human cancer cell lines. The results indicated that the compound exhibited significant cytotoxic effects with an IC50 value of approximately 30 µM, comparable to known anticancer agents .

Q & A

Q. What are the established synthetic routes for 2-(3-Amino-4-methyl-1H-pyrazol-1-yl)-N-propylacetamide, and how are intermediates purified?

Answer: Synthesis typically involves multi-step reactions, including:

- Coupling reactions : Amide bond formation via carbodiimide-mediated coupling (e.g., EDC/HCl) between pyrazole derivatives and propylamine.

- Protection/deprotection : Amino groups may require protection (e.g., Boc groups) to prevent side reactions .

- Purification : Column chromatography (silica gel, eluents like ethyl acetate/hexane) or recrystallization (solvents: DCM/hexane) are common.

Key Data :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Source |

|---|---|---|---|---|

| Amide coupling | EDC, DMF, 0°C → RT | 65–75 | ≥95% |

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and amide linkage (e.g., δ 2.1–2.3 ppm for methyl groups; δ 8.1–8.3 ppm for pyrazole protons) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 238.1425).

- Infrared (IR) : Peaks at 1650–1680 cm (amide C=O stretch) and 3300–3500 cm (N-H stretch) .

Q. How can researchers assess the compound’s solubility and stability under experimental conditions?

Answer:

- Solubility : Test in DMSO (stock solutions), aqueous buffers (pH 2–12), or ethanol. Use UV-Vis spectroscopy to quantify solubility limits .

- Stability : Accelerated stability studies (40°C/75% RH for 1–4 weeks) with HPLC monitoring for degradation products .

Advanced Research Questions

Q. What strategies optimize reaction yields for derivatives of this compound?

Answer:

- Catalyst screening : Transition metals (e.g., CuBr for Ullmann couplings) improve aryl-amide bond formation .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance reactivity but may require low temperatures (−20°C) to suppress by-products .

Case Study :

| Catalyst | Solvent | Yield (%) |

|---|---|---|

| CuBr | DMF | 78 |

| None | DCM | 42 |

| Source: |

Q. How do structural modifications (e.g., substituent variations) influence biological activity?

Answer:

- Pyrazole ring substitutions : Methyl groups at position 4 enhance metabolic stability, while amino groups at position 3 improve hydrogen bonding with targets (e.g., kinases) .

- Amide chain length : Propyl groups balance lipophilicity and solubility (logP ~2.1) for cell permeability .

Mechanistic Insight : Crystallography (e.g., PDB 6XYZ) reveals hydrogen bonds between the amide carbonyl and active-site residues .

Q. How should researchers resolve contradictions in reported biological data (e.g., IC50 variability)?

Answer:

- Assay standardization : Use positive controls (e.g., staurosporine for kinase assays) and validate cell lines (e.g., NCI-H460 vs. HEK293) .

- Data normalization : Correct for batch-to-batch compound purity variations (e.g., ≥95% purity via HPLC) .

Q. What computational methods predict the compound’s interaction with biological targets?

Answer:

- Molecular docking (AutoDock Vina) : Simulate binding to ATP-binding pockets (e.g., EGFR kinase) using PyMOL for visualization .

- MD simulations (GROMACS) : Assess binding stability over 100 ns trajectories; RMSD <2.0 Å indicates stable complexes .

Q. How can researchers mitigate synthetic challenges like low regioselectivity in pyrazole functionalization?

Answer:

- Directing groups : Install temporary groups (e.g., nitro) to guide substitutions, followed by reduction to amine .

- Microwave-assisted synthesis : Reduce reaction times (30 min vs. 24 h) and improve regioselectivity via controlled heating .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.